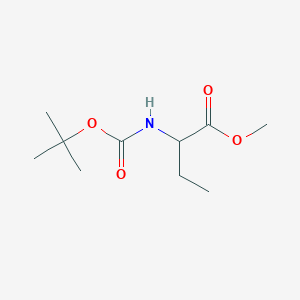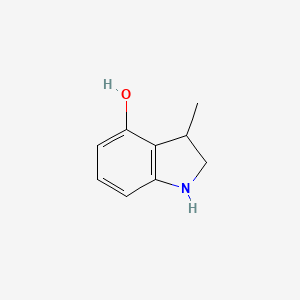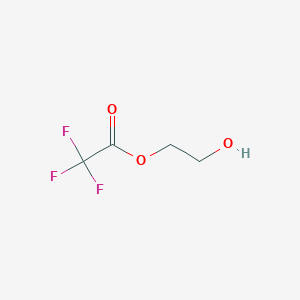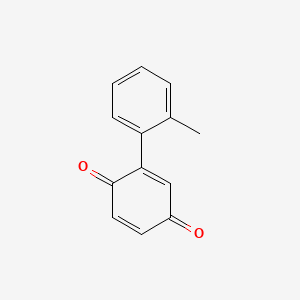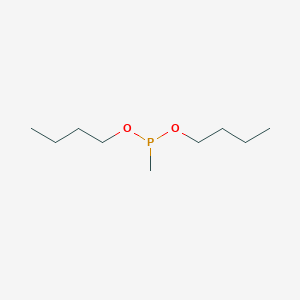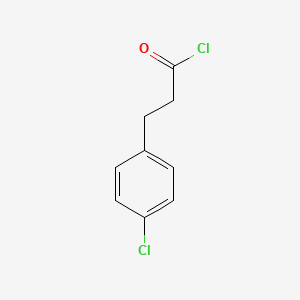
3-(4-Chlorophenyl)propanoyl chloride
Übersicht
Beschreibung
3-(4-Chlorophenyl)propanoyl chloride is a chemical compound with the CAS Number: 52085-96-8 . It has a molecular weight of 203.07 .
Synthesis Analysis
The synthesis of this compound involves a reaction at 20 - 45℃ for 4.5 hours. In a 250-mL four-necked flask equipped with a tail suction, 120 g of anhydrous hexafluoroisopropanol and 1 g of anhydrous ferric chloride are added. At 20° C., 20 g of p-chlorophenylpropionyl chloride is slowly added dropwise. The reaction is incubated at 25°C for 3 hours, and the temperature is raised to 45°C for 1.5 hours until the acyl chloride is completely converted and no hydrogen chloride tail gas is released .Molecular Structure Analysis
The IUPAC name of this compound is 1S/C9H8Cl2O/c10-8-4-1-7 (2-5-8)3-6-9 (11)12/h1-2,4-5H,3,6H2 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. For instance, it can react with anhydrous hexafluoroisopropanol and anhydrous ferric chloride to produce 6-chloro-1-indanone .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Chavda et al. (2006) studied the crystal structure of a compound formed from enantiomerically pure oxazolidinone and racemic 2-(4-chlorophenyl)propanoyl chloride, observing differences in intermolecular contacts involving the Cl atom and methyl group compared to similar structures (Chavda et al., 2006).
Synthesis and Characterization of New Compounds
- Bhat et al. (2018) described the synthesis of a compound involving 3-chlorophenyl and 3-chloropropyl, detailing its structural, electronic, and biological properties. This study paves the way for further research in drug development (Bhat et al., 2018).
Photoelectrochemical Sensing Applications
- Yan et al. (2019) developed a photoelectrochemical sensor based on BiPO4/BiOCl heterojunction for detecting 4-chlorophenol, a toxic chlorinated organic pollutant. This sensor demonstrated high sensitivity and selectivity, offering a new method for monitoring 4-CP in water (Yan et al., 2019).
Biosensor Technology
- De La Franier et al. (2017) discussed the synthesis of a compound capable of forming functionalizable monolayers on hydroxylated surfaces, useful in biosensing applications. This compound, synthesized in high purity, binds to glass substrates and can be modified with various nucleophilic functional groups (De La Franier et al., 2017).
Conformational Structure Studies
- Johansen and Hagen (2006) explored the molecular and conformational structures of 3-chloropropanoyl chloride through gas-phase electron diffraction and theoretical calculations. This study provides insights into the conformational flexibility and structure of such compounds (Johansen & Hagen, 2006).
Continuous Flow Production and Amidation
- Movsisyan et al. (2018) developed a continuous flow method for producing 3-chloropropionyl chloride, a versatile building block used in various fields. This method offers a safer and more efficient alternative for producing this compound and its derivatives like beclamide (Movsisyan et al., 2018).
Aggregation and Electrochemical Properties of Surfactants
- Ullah et al. (2015) synthesized a thiourea-based non-ionic surfactant from chlorophenyl and explored its aggregation and electrochemical properties. This surfactant demonstrated moderate amphiphobicity and economical use in various applications (Ullah et al., 2015).
Wirkmechanismus
Target of Action
It’s known that acyl chlorides, such as this compound, typically react with primary amines .
Mode of Action
The compound undergoes a nucleophilic addition / elimination reaction with amines . The reaction involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the amine. This is followed by the reformation of the carbon-oxygen double bond and the removal of a chloride ion .
Biochemical Pathways
The compound can serve as a bifunctional reagent, capable of acylation and possessing a 2-chloro-ethyl fragment (ch2ch2cl), which can be subjected to nucleophilic substitution . This suggests that it could potentially affect a variety of biochemical pathways.
Result of Action
Its reactivity with amines suggests that it could potentially form amides , which could have various effects depending on the specific amine involved.
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 3-(4-Chlorophenyl)propanoyl chloride. For instance, the reaction with amines is reported to occur at room temperature .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNRGOGIWXMVLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300964 | |
| Record name | 4-Chlorobenzenepropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52085-96-8 | |
| Record name | 4-Chlorobenzenepropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52085-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorobenzenepropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

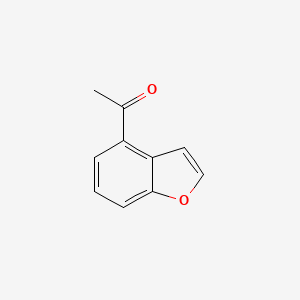
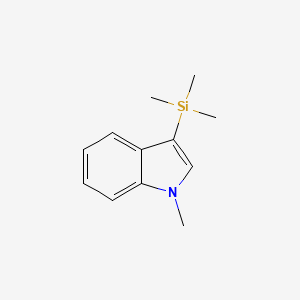
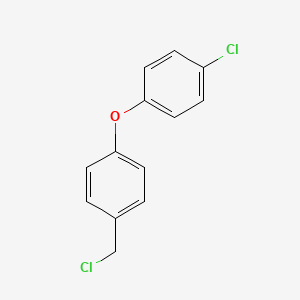

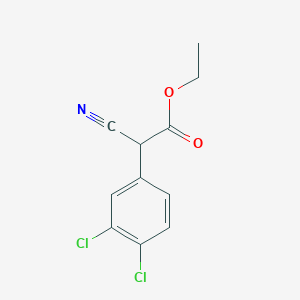
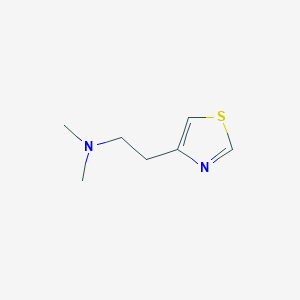
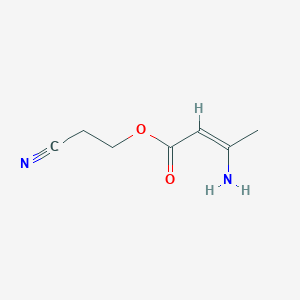
![Ethyl 2-[6-[bis(2-ethoxy-2-oxoethyl)amino]-5-[2-[2-[bis(2-ethoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B1641874.png)
